molecular formula C13H23BrO B13627955 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane

Cat. No.: B13627955
M. Wt: 275.22 g/mol
InChI Key: RXPLZHPCRHJJCA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane (CAS: Not explicitly provided; structural analogs in ) is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, a cyclopropylmethoxy group, and an ethyl group. The bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions, making the compound valuable in organic synthesis. The ethyl group at the 4-position contributes to lipophilicity, which may influence solubility and pharmacokinetic properties in pharmaceutical applications.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-(bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane

InChI

InChI=1S/C13H23BrO/c1-2-11-5-7-13(10-14,8-6-11)15-9-12-3-4-12/h11-12H,2-10H2,1H3

InChI Key

RXPLZHPCRHJJCA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CBr)OCC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features Reference
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-ethylcyclohexane Bromomethyl, cyclopropylmethoxy, ethyl Likely C₁₃H₂₁BrO₂ ~289.2 (estimated) High steric hindrance; potential for drug intermediates
1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane Bromomethyl, methoxy, ethyl C₁₀H₁₉BrO 235.16 Less steric bulk; methoxy group offers simpler reactivity
1-(Bromomethyl)-1-methanesulfonylcyclohexane Bromomethyl, methanesulfonyl C₈H₁₅BrO₂S 255.17 Sulfonyl group enhances electrophilicity; used in material science
1-(Bromomethyl)-4-methoxycyclohexane Bromomethyl, methoxy (position 4) C₈H₁₅BrO 207.11 Positional isomerism affects reactivity and applications
1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane Bromomethyl, tert-butoxy, ethyl C₁₃H₂₃BrO 275.23 tert-Butoxy group increases steric bulk but lacks cyclopropane’s strain effects

Physical and Chemical Properties

  • Boiling Points and Solubility : Bulky substituents (e.g., cyclopropylmethoxy) increase molecular weight and boiling points but reduce water solubility. For example, 1-(Bromomethyl)-4-methoxycyclohexane (MW 207.11) is likely more volatile than the target compound (estimated MW 289.2) .
  • Stability : Brominated cyclohexanes are generally light-sensitive and require storage at low temperatures (e.g., 2–8°C for 1-(Bromomethyl)-4-methoxycyclohexane) .

Research Findings and Gaps

  • Synthetic Routes: highlights diethyl ether as a solvent for analogous iodomethylcyclohexane synthesis, suggesting possible applicability to the target compound. However, cyclopropylmethoxy introduction may require specialized reagents (e.g., cyclopropanemethanol derivatives) .
  • Pharmacological Potential: While betaxolol () and catramilast () demonstrate the utility of cyclohexane intermediates in beta-blockers and anti-inflammatory drugs, the target compound’s cyclopropylmethoxy group remains underexplored in vivo .
  • Safety Data: Limited toxicological profiles for many analogs (e.g., 1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane) necessitate further study .

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